2,5-Dibromo-3-octylthiophene

Übersicht

Beschreibung

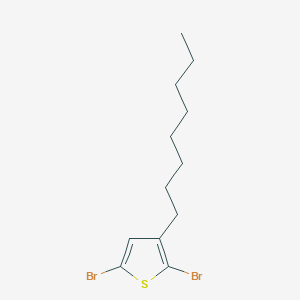

2,5-Dibromo-3-octylthiophene is an organic compound with the molecular formula C12H18Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use as a precursor in the synthesis of conducting polymers, which have applications in various electronic and optoelectronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-octylthiophene can be synthesized through the bromination of 3-octylthiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dibromo-3-octylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or Stille coupling, using palladium catalysts.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, thiophene derivatives generally undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters as reagents.

Stille Coupling: Involves the use of organotin compounds and palladium catalysts.

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further polymerized to form conducting polymers .

Wissenschaftliche Forschungsanwendungen

The compound plays a crucial role in synthesizing block copolythiophenes. Ohshimizu & Ueda (2008) illustrated the preparation of well-structured rod−rod block copolymers using this compound, which enhances material properties such as solubility and thermal stability. This synthesis approach is vital for developing advanced materials used in organic photovoltaics.

Photocatalytic Applications

Polymers derived from 2,5-Dibromo-3-octylthiophene have shown promising results in photocatalytic degradation processes. Ansari et al. (2015) highlighted that substituted polythiophenes could significantly enhance photocatalytic activity under UV or visible light irradiation, making them suitable for environmental applications.

Electrochromic and Optoelectronic Applications

The electrochromic properties of polythiophene derivatives synthesized from this compound have been explored by Nicho et al. (2004). Their findings indicate that these materials can be utilized in electrochromic devices, which are essential for applications in smart windows and displays.

Spectroscopic and Spectroelectrochemical Properties

Research by Dufour et al. (2002) investigated hybrid copolymers synthesized using this compound, revealing unique spectroscopic properties that enhance their applicability in electronic devices. These properties include distinct absorption spectra and electrochemical behavior, which are crucial for sensor technologies.

Case Studies

Case Study 1: Organic Photovoltaics

A study focused on the incorporation of this compound into organic photovoltaic cells demonstrated its potential to enhance energy conversion efficiency. The GRIM method was employed to synthesize P3HT with high regioregularity, resulting in improved charge transport properties .

Case Study 2: Environmental Remediation

Another case study examined the use of polythiophenes derived from this compound for photocatalytic degradation of pollutants. The results indicated a significant reduction in pollutant concentration under UV light exposure, showcasing its application in environmental remediation strategies.

Wirkmechanismus

The mechanism by which 2,5-Dibromo-3-octylthiophene exerts its effects is primarily through its role as a monomer in polymerization reactions. The bromine atoms facilitate the formation of covalent bonds with other monomers, leading to the formation of long polymer chains. These polymers exhibit unique electronic properties due to the conjugated π-electron system in the thiophene ring .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dibromo-3-hexylthiophene

- 2,5-Dibromo-3-butylthiophene

- 2,5-Dibromo-3-decylthiophene

Comparison: 2,5-Dibromo-3-octylthiophene is unique due to its octyl side chain, which imparts specific solubility and electronic properties. Compared to its shorter-chain analogs, it offers better processability and film-forming properties, making it more suitable for certain electronic applications .

Biologische Aktivität

2,5-Dibromo-3-octylthiophene is a compound belonging to the thiophene family, known for its applications in organic electronics and as a precursor for conducting polymers. Recent studies have highlighted its potential biological activities, including anti-thrombolytic and biofilm inhibition properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.

- Molecular Formula : C12H18Br2S

- Molecular Weight : 354.14 g/mol

- CAS Number : 149703-84-4

- Solubility : Slightly soluble in water

1. Haemolytic Activity

Haemolytic activity refers to the ability of a substance to lyse red blood cells (RBCs). In studies involving thiophene derivatives, this compound exhibited varying levels of haemolytic activity depending on the presence of substituents on the phenyl ring.

Table 1: Haemolytic Activity of Thiophene Derivatives

| Compound | % Lysis of RBCs | Comments |

|---|---|---|

| This compound | Moderate (10.22%) | Influenced by bulky substituents |

| 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | High (19.54%) | Electron-withdrawing groups enhance activity |

| 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene | High (34.27%) | Significant anti-thrombolytic potential |

The presence of electron-withdrawing groups such as Cl and F was found to enhance the lysis percentage, indicating a structure-activity relationship where functional groups significantly affect biological activity .

2. Anti-Thrombolytic Activity

Anti-thrombolytic activity is crucial for preventing blood clots. Research indicates that compounds derived from thiophenes can exhibit significant thrombolytic effects.

Table 2: Anti-Thrombolytic Activity of Thiophene Derivatives

| Compound | % Lysis against Streptokinase | Comments |

|---|---|---|

| This compound | Moderate (24.59%) | Presence of Cl and acetyl groups enhances activity |

| 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | High (26.75%) | Effective against thrombus formation |

| 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene | Highest (34.27%) | Bulky iodine group significantly boosts efficacy |

The data suggests that the presence of electron-withdrawing groups promotes thrombolytic activity, while structural positioning also plays a critical role in enhancing efficacy .

3. Biofilm Inhibition

Biofilm formation by bacteria poses significant challenges in medical settings due to its resistance to antibiotics. Compounds like this compound have shown promising biofilm inhibition properties.

Table 3: Biofilm Inhibition Activity Against E. coli

| Compound | % Biofilm Inhibition | Comments |

|---|---|---|

| This compound | Moderate (52.12%) | Effective against E. coli biofilms |

| Compound with negative inductive effect | High (71.52%) | Indicates potential for further research |

The findings indicate that certain structural features can enhance biofilm inhibition, making these compounds potential candidates for developing new antimicrobial agents .

Case Studies

Several case studies have explored the pharmacological applications of thiophene derivatives:

- Study on Haemolytic and Thrombolytic Activities : A study demonstrated that modifications in the thiophene structure could lead to enhanced haemolytic and thrombolytic activities, suggesting potential applications in cancer therapy .

- Biofilm Inhibition Research : Another study investigated the biofilm inhibitory effects of various thiophene derivatives against E. coli, revealing significant variations based on molecular structure and substituents .

Eigenschaften

IUPAC Name |

2,5-dibromo-3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGBSUPPENVFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402715 | |

| Record name | 2,5-Dibromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149703-84-4 | |

| Record name | 2,5-Dibromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.